molecular formula C10H8F3N3S B15057341 3-(Difluoromethyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole

3-(Difluoromethyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole

Cat. No.: B15057341
M. Wt: 259.25 g/mol
InChI Key: WGCXCVZBHQSWAO-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole typically involves multiple steps. One common method includes the reaction of 3-fluorobenzyl chloride with sodium azide to form 3-fluorobenzyl azide. This intermediate is then reacted with difluoromethyl thiol in the presence of a base to yield the desired triazole compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3-(Difluoromethyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the difluoromethyl and fluorobenzylthio groups enhances its binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
  • 2-((3-Fluorobenzyl)thio)acetic acid
  • 3-(3′-Fluorobenzyloxy)phenylboronic acid

Uniqueness

Compared to similar compounds, 3-(Difluoromethyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole is unique due to the presence of both difluoromethyl and fluorobenzylthio groups. These functional groups contribute to its distinct chemical properties, such as increased stability and reactivity. Additionally, its triazole core structure provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C10H8F3N3S

Molecular Weight

259.25 g/mol

IUPAC Name

5-(difluoromethyl)-3-[(3-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole

InChI

InChI=1S/C10H8F3N3S/c11-7-3-1-2-6(4-7)5-17-10-14-9(8(12)13)15-16-10/h1-4,8H,5H2,(H,14,15,16)

InChI Key

WGCXCVZBHQSWAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NNC(=N2)C(F)F

Origin of Product

United States

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